N-(4-bromo-2-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
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Description
N-(4-bromo-2-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a useful research compound. Its molecular formula is C18H18BrFN2O3 and its molecular weight is 409.255. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Synthesis Techniques : Research into related compounds involves sophisticated synthesis techniques, including nucleophilic displacement reactions and the use of isonicotinic acid as a catalyst for green and efficient synthesis methods. For example, studies have demonstrated the feasibility of nucleophilic displacement of bromide with [18F]fluoride to synthesize radiolabeled compounds for potential applications in positron emission tomography (PET) imaging (Katoch-Rouse & Horti, 2003).
Carrier-Mediated Uptake : Some related compounds have been investigated for their potential in drug delivery and targeted therapy, examining carrier-mediated uptake mechanisms in human solid tumor and lymphoma cells. This research is crucial for understanding how certain chemical structures can enhance the efficacy and selectivity of therapeutic agents (Minematsu et al., 2009).
Potential Biomedical Applications
- Biomedical and Pharmacological Activities : Related research also explores the biomedical applications of similar compounds, including their potential as anticancer agents or for the treatment of inflammatory diseases. Studies on the synthesis and evaluation of compounds for their antioxidant, anti-mycobacterial, and antibacterial activities highlight the diverse therapeutic potentials of these chemical structures (Bhirud et al., 2020).
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O3/c19-14-1-2-16(15(20)10-14)22-18(23)13-3-6-21-17(9-13)25-11-12-4-7-24-8-5-12/h1-3,6,9-10,12H,4-5,7-8,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSWKYWRMNGELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.